molecular formula C22H18ClN3O3S B6575762 N-[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-1-phenylmethanesulfonamide CAS No. 1105239-44-8

N-[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-1-phenylmethanesulfonamide

Cat. No.: B6575762
CAS No.: 1105239-44-8
M. Wt: 439.9 g/mol
InChI Key: ICHCJPSWKHOXAQ-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.0757403 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and receptors

Mode of Action

It’s known that similar compounds can inhibit certain biological processes, such as spore germination . The compound likely interacts with its targets, leading to changes in their function or activity. More research is required to elucidate the precise mode of action.

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, similar compounds have been found to modulate oxidative and inflammatory parameters . These effects could lead to downstream changes in cellular processes and overall organism health.

Result of Action

Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Biological Activity

N-[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-1-phenylmethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity, supported by relevant studies, case analyses, and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

PropertyValue
Molecular FormulaC25H22ClN3O2S
Molecular Weight465.96 g/mol
SMILESCCC1=CC=CC(=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C25H22ClN3O2S/c1-3...

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated that derivatives of quinazoline compounds, including this one, exhibited significant cytotoxic effects on various cancer cell lines. For instance, the compound was shown to suppress cell proliferation by approximately 50% at a concentration of 0.501 µM in MCF-7 breast cancer cells compared to control groups .

Mechanism of Action:
The mechanism underlying its anticancer activity involves induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed an increase in late apoptosis rates from 0.16% in control samples to 21.99% in treated samples, indicating a shift towards programmed cell death . Additionally, the compound reduced Bcl-2 protein levels significantly, which is associated with increased apoptotic signaling through caspase activation (caspase-8 and caspase-9) in treated cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other tested strains .

Summary of Antimicrobial Activity:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Case Studies

A series of case studies have been conducted to evaluate the biological activity of this compound:

  • Study on MCF-7 Cells : This study focused on the effects of the compound on the MCF-7 breast cancer cell line, demonstrating significant alterations in cell cycle phases and apoptosis induction.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various pathogens, revealing its potential as a therapeutic agent against bacterial infections.

Research Findings

Research findings indicate that this compound interacts with specific cellular pathways that are crucial for cancer treatment and infection control:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : It activates apoptotic pathways leading to increased caspase activity and downregulation of anti-apoptotic proteins.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-15-24-21-12-9-18(25-30(28,29)14-16-5-3-2-4-6-16)13-20(21)22(27)26(15)19-10-7-17(23)8-11-19/h2-13,25H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHCJPSWKHOXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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